
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Overview
Description
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS: 105628-70-4) is a heterocyclic compound featuring a homopiperazine (1,4-diazepane) backbone linked to a 1-chloro-5-isoquinolinesulfonyl group. This molecule is part of the isoquinoline sulfonamide class, known for modulating protein kinases and neurotransmitter receptors. It has been investigated for therapeutic applications in circulatory diseases and neurological disorders .
Molecular Formula: C₁₄H₁₆ClN₃O₂S
Molecular Weight: 325.81 g/mol
Key Features:
Preparation Methods
The synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of isoquinoline followed by sulfonylation and subsequent reaction with homopiperazine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve the desired product quality .
Chemical Reactions Analysis
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
Clinical Applications
Vasodilatory Effects:
The compound is primarily recognized for its vasodilatory properties, particularly in the treatment of delayed cerebral vasospasm following subarachnoid hemorrhage. This condition can lead to severe complications, and 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine has been identified as a potential therapeutic agent due to its ability to inhibit Rho-kinase, which regulates myosin light chain phosphorylation and thus affects vasocontraction. The selective inhibition allows for vasodilation without significantly altering systemic blood pressure, making it a valuable treatment option in clinical settings.
Antimicrobial Potential:
Beyond its vasodilatory effects, derivatives of homopiperazine structures, including this compound, are being explored for their potential in synthesizing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising antibacterial activity, suggesting that this compound could contribute to developing novel antibacterial drugs.
Synthesis and Chemical Properties
Synthesis:
The synthesis of this compound typically involves multiple steps:
- Chlorination of isoquinoline
- Sulfonylation followed by a reaction with homopiperazine
These steps require specific reagents and conditions to ensure high yield and purity. In industrial applications, continuous flow reactors may be employed to optimize production efficiency .
Chemical Properties:
The compound has a molecular weight of approximately 325.8 g/mol and features a unique structure combining a chloro-substituted isoquinoline ring with a homopiperazine moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Delayed Cerebral Vasospasm: A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms associated with delayed cerebral vasospasm after subarachnoid hemorrhage, indicating its potential as a first-line treatment option.
- Antimicrobial Activity: Preliminary studies on derivatives have shown that compounds related to this structure exhibit potent antibacterial properties against various strains, suggesting further exploration into their development as new antibiotics.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various cellular pathways and processes, making the compound valuable in research focused on understanding enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Structural Analogues: Homopiperazine vs. Piperazine Derivatives
Homopiperazine derivatives are distinguished by their expanded ring size, which alters pharmacokinetic and pharmacodynamic properties. Key comparisons include:
HA-1077 (Fasudil)
- Structure: 1-(5-Isoquinolinesulfonyl)homopiperazine (lacks the 1-chloro substituent).
- Activity: Broad-spectrum kinase inhibitor (Ki = 0.33 μM for ROCK, 0.48 μM for PKA). Less selective than 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine due to the absence of chloro substitution .
H-1152
- Structure: (S)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine.
- Activity : 8–20 times more potent than HA-1077 for ROCK (Ki = 0.0016 μM) due to methyl substitutions enhancing hydrophobic interactions .
Piperazine Analogues (e.g., Compound 7)
- Structure : Piperazine ring replaces homopiperazine.
- Activity : Reduced binding affinity for 5HT1A receptors (3-fold lower) and serotonin transporters (SERT) compared to homopiperazine analogs. Chain length adjustments (C3 to C4) partially restore activity .
Binding Affinity and Selectivity
Pharmacological Profiles
- Kinase Inhibition: The 1-chloro group in this compound reduces off-target effects compared to HA-1077, which inhibits PKA and PKC at similar concentrations . H-1152’s methyl substitutions further optimize ROCK binding, making it a gold-standard ROCK inhibitor .
Receptor Modulation :
- Homopiperazine analogs (e.g., SYA-013) exhibit higher intrinsic activity at D3 dopamine receptors (60–90% IA) compared to piperazine congeners (20–96% IA), suggesting superior G-protein coupling .
- In serotonin receptors, homopiperazine’s flexibility improves 5HT1A binding (Compound 3 vs. 7: 3-fold higher affinity) .
Physicochemical and Formulation Properties
Biological Activity
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is essential for nucleotide synthesis, especially in pathogens like Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular therapies.
Chemical Structure and Properties
The compound features a homopiperazine core with a chloro group and an isoquinolinesulfonyl moiety. These structural elements are critical for its biological activity.
Property | Details |
---|---|
Molecular Formula | C12H14ClN3O2S |
Molecular Weight | 299.78 g/mol |
CAS Number | 105628-00-4 |
This compound primarily functions by inhibiting IMPDH, which catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This inhibition disrupts purine biosynthesis, which is critical for the growth and survival of Mycobacterium tuberculosis.
Inhibition of IMPDH
Research has demonstrated that this compound selectively inhibits IMPDH in Mycobacterium tuberculosis with low toxicity towards mammalian cells. This selectivity is essential for developing effective anti-tubercular agents that minimize side effects.
- IC50 Values : Studies indicate that the IC50 values for IMPDH inhibition are in the low micromolar range, showcasing its potency against the enzyme .
Comparative Activity
The compound has been compared with other similar inhibitors, emphasizing its unique chloro substitution that enhances selectivity towards IMPDH.
Compound Name | Key Activity |
---|---|
1-(5-Isoquinolinesulfonyl)piperazine | IMPDH inhibitor |
Fasudil | Rho-associated protein kinase inhibitor |
1-(5-Isoquinolinesulfonyl)-4-methylpiperazine | Potential anti-tubercular agent |
Structure-Activity Relationship (SAR)
A series of analogs have been synthesized to explore the structure-activity relationship of this class of compounds. Key findings include:
- The presence of piperazine and isoquinoline rings is crucial for maintaining biological activity.
- Modifications to these rings can lead to variations in potency and selectivity against M. tuberculosis .
Case Studies
Several studies have highlighted the potential of this compound in combating drug-resistant strains of Mycobacterium tuberculosis:
- In vitro Studies : In biochemical assays, this compound showed significant inhibition of IMPDH in both wild-type and resistant strains of M. tuberculosis, indicating its potential as a treatment option for resistant TB cases .
- X-ray Crystallography : Structural studies using X-ray crystallography have elucidated the binding modes of this compound with IMPDH, providing insights into how modifications can enhance efficacy .
- Toxicity Assessments : Toxicity studies have shown that while the compound effectively inhibits bacterial growth, it exhibits low cytotoxicity towards human cell lines, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What is the structural identity and key chemical properties of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine?
- Answer : The compound is a sulfonamide derivative with a homopiperazine backbone and a 1-chloro-5-isoquinoline substituent. Its molecular formula is C₁₄H₁₆ClN₃O₂S, CAS 105628-70-3. Structural features critical to its activity include the sulfonyl group for enzyme interaction and the chloro-isoquinoline moiety for kinase selectivity. Confirmation via NMR, mass spectrometry, and X-ray crystallography is recommended for purity assessment .
Q. How does this compound inhibit protein kinases, and what experimental assays are suitable for validating its activity?
- Answer : The compound competitively inhibits ATP binding to kinase catalytic domains. For protein kinase C (PKC), use in vitro kinase assays with purified enzymes (e.g., PKC-α) and substrates like myelin basic protein. Measure IC₅₀ values via radiometric assays using [γ-³²P]ATP or fluorescence-based platforms (e.g., ADP-Glo™). Include controls with H-7 (a PKC-selective inhibitor) for comparison .
Q. What are the recommended synthesis and storage protocols for this compound?
- Answer : Synthesize via sulfonylation of homopiperazine with 1-chloro-5-isoquinolinesulfonyl chloride under anhydrous conditions (e.g., DCM, TEA). Purify via column chromatography (silica gel, ethyl acetate/hexane). Store at -20°C in inert atmosphere (argon) to prevent sulfonamide hydrolysis. Confirm stability via HPLC and TGA/DSC .
Q. How does its mechanism differ from other isoquinolinesulfonamide derivatives like HA-1077 or Y-27632?
- Answer : Unlike HA-1077 (a broad-spectrum kinase inhibitor), this compound shows higher selectivity for Rho-associated kinase (ROCK) due to its homopiperazine backbone and chloro substitution. For ROCK inhibition, use Ki values (e.g., 0.0016 µM for H-1152, a derivative) and compare with Y-27632 (Ki = 0.44 µM) in kinase profiling panels .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data across different experimental models?
- Answer : Discrepancies may arise from variations in ATP concentrations, enzyme isoforms, or cellular context. Normalize data using:
- ATP titration : Test inhibition at physiological ATP levels (1–5 mM).
- Isoform-specific assays : Use recombinant kinases (e.g., PKC-β vs. ROCK-II).
- Cellular uptake studies : Measure intracellular concentrations via LC-MS to account for permeability differences .
Q. What in vivo models are appropriate for studying its effects on intraocular pressure (IOP) and glaucoma?
- Answer : Use rodent models (e.g., dexamethasone-induced ocular hypertension in rats) or ex vivo perfused porcine eyes. Administer via topical application (0.1–1% w/v in PBS) and measure IOP reduction using tonometry. Validate ROCK inhibition via immunohistochemistry (phospho-MYPT1 staining in trabecular meshwork cells) .
Q. How does its selectivity profile impact studies on vascular smooth muscle cell (VSMC) proliferation?
- Answer : Its ROCK selectivity reduces off-target effects on Ca²⁺/calmodulin-dependent pathways. For VSMC proliferation assays, combine with PDGF-BB stimulation and quantify via ³H-thymidine incorporation. Compare with ML-7 (myosin light chain kinase inhibitor) to isolate ROCK-specific effects .
Q. What strategies mitigate cytotoxicity in long-term cell culture studies?
- Answer : Cytotoxicity often arises at >10 µM concentrations. Optimize dosing using:
- Pulse treatment : Short-term exposure (e.g., 2 hr) followed by washout.
- Combination with antioxidants : Add 1 mM NAC to reduce ROS-mediated damage.
- Metabolic profiling : Monitor ATP/ADP ratios and mitochondrial membrane potential .
Q. How can cross-talk with cAMP/PKA pathways be investigated when using this inhibitor?
- Answer : Co-treat with forskolin (adenylyl cyclase activator) or H-89 (PKA inhibitor). Measure downstream targets via:
- Western blot : Phospho-VASP (PKA marker) vs. phospho-MLC (ROCK marker).
- FRET-based biosensors : For real-time cAMP and RhoA activity monitoring .
Q. What analytical methods are critical for confirming batch-to-batch consistency in preclinical studies?
- Answer : Implement:
- HPLC-UV/ELSD : Purity >98% with retention time matching reference standards.
- XRPD : Confirm crystalline form stability.
- Elemental analysis : Validate C/H/N/S/Cl content within ±0.4% of theoretical values .
Q. Methodological Notes
- Kinase Assays : Always include a positive control (e.g., staurosporine for broad inhibition) and negative control (DMSO vehicle).
- In Vivo Dosing : Account for species-specific pharmacokinetics; rodents may require higher doses due to rapid clearance .
- Data Interpretation : Use tools like GraphPad Prism for nonlinear regression (dose-response curves) and ANOVA for multi-group comparisons.
Properties
IUPAC Name |
1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBORFMLULSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625404 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-70-4 | |
Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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